N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide
Description
N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a unique structural framework. The molecule combines a sulfonamide backbone with two distinct functional groups:
- Adamantane moiety: A rigid, lipophilic bicyclic hydrocarbon known for enhancing metabolic stability and membrane permeability in drug design .
This compound’s hybrid structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides are pharmacologically active (e.g., carbonic anhydrases, kinases). However, its specific biological profile remains understudied compared to structurally related analogs.
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-4-tert-butylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3S/c1-21(2,3)19-4-6-20(7-5-19)27(24,25)23-8-9-26-22-13-16-10-17(14-22)12-18(11-16)15-22/h4-7,16-18,23H,8-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWVDQIKHJIOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural properties that may enhance drug efficacy and stability.
Mechanism of Action
The mechanism by which N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The adamantane core is known for its ability to interact with biological membranes, potentially disrupting viral replication or bacterial cell wall synthesis. The sulfonamide group can inhibit certain enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide, we compare it to three classes of sulfonamide derivatives:
Thiazolidinone-Based Sulfonamides (NAT Series)
- NAT-1: N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide (, Fig. 1A). Key differences: NAT-1 incorporates a thiazolidinone ring and nicotinamide group, enabling hydrogen bonding and π-π interactions. The adamantane and tert-butyl groups in the target compound replace these features, favoring hydrophobic interactions. Biological relevance: Thiazolidinones are associated with anti-inflammatory and antidiabetic activities, whereas adamantane derivatives often target viral or neurological pathways.
- NAT-2: N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide (, Fig. 1B). Comparison: NAT-2’s dual tert-butyl groups and phenolic hydroxyl enhance antioxidant capacity, contrasting with the target compound’s single tert-butyl and non-phenolic adamantane-ether linkage.
Isoquinoline Sulfonamides (H-Series Inhibitors)
The H-series (, Fig. 3) includes kinase inhibitors like H-7, H-8, and H-87. Key distinctions:

- H-89: N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide (, Fig. 3d). Structural divergence: H-89’s bromocinnamyl group enables selective protein kinase A (PKA) inhibition, while the adamantane-ether in the target compound may prioritize different kinase isoforms or non-kinase targets. Solubility: H-89’s polar bromine and secondary amine improve aqueous solubility compared to the adamantane’s lipophilicity.
Multicomponent Sulfonamide Derivatives
(Table 8) highlights ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives synthesized via multicomponent reactions.
Physicochemical and Pharmacokinetic Properties
Table 1 summarizes critical parameters inferred from structural analogs:
| Property | Target Compound | NAT-1 | H-89 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~435 (estimated) | 383.4 (Exact) | 529.3 (Exact) |
| logP (lipophilicity) | ~4.5 (high) | 2.8 | 3.9 |
| Solubility | Low (adamantane) | Moderate | Moderate-high |
| Key Functional Groups | Adamantane-ether, tert-butyl | Thiazolidinone, methoxy | Bromocinnamyl, isoquinoline |
Notes:
- NAT-1’s lower logP aligns with its reported in vivo efficacy in metabolic models ().
Biological Activity
N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide is a sulfonamide derivative notable for its unique structural properties, which contribute to its biological activity. This compound features an adamantane core, a tert-butyl group, and a sulfonamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Overview of Biological Activity
Sulfonamides have historically been recognized for their antibacterial properties, functioning primarily as competitive inhibitors of bacterial dihydropteroate synthase (DHPS) in the folate synthesis pathway. The introduction of the adamantane structure in this compound may enhance its interaction with biological targets, potentially leading to improved efficacy against various pathogens.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit specific enzymes, particularly those involved in folate metabolism.
- Membrane Interaction : The adamantane moiety is known to interact with lipid membranes, which may disrupt viral replication or bacterial cell wall synthesis.
Research Findings
Recent studies have explored the biological activity of this compound and related sulfonamides. Here are key findings:
- Antiviral Activity : Compounds with similar structures have shown potential as antiviral agents, particularly against influenza viruses. The adamantane structure is known for its antiviral properties, particularly in inhibiting viral uncoating.
- Antibacterial Properties : Research indicates that sulfonamide derivatives exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
- Carbonic Anhydrase Inhibition : A study highlighted the design and synthesis of novel saccharide-modified sulfonamides that demonstrated inhibitory activity against human carbonic anhydrase isoforms CA IX and CA XII. These isoforms are associated with tumor progression and metastasis, suggesting potential applications in cancer therapy .
Table 1: Biological Activity Summary
Table 2: Inhibitory Activity Against Carbonic Anhydrases
| Compound ID | Inhibition (nM) | Target Isoform | Cell Line Tested |
|---|---|---|---|
| 16a | 51.6 | CA IX | HT-29 |
| 16b | 99.6 | CA IX | MDA-MB-231 |
| 16e | 75.3 | CA XII | MG-63 |
Case Study 1: Antiviral Efficacy
A study evaluating the antiviral efficacy of adamantane-based compounds found that modifications to the core structure significantly enhanced activity against influenza A viruses. The presence of the sulfonamide group was crucial for maintaining potency while reducing cytotoxicity in host cells.
Case Study 2: Cancer Treatment Potential
Research into saccharide-modified sulfonamides demonstrated their ability to inhibit tumor growth in hypoxic conditions, particularly in cell lines overexpressing CA IX and CA XII. This suggests that this compound could be further investigated as a potential therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
